ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE
Overview
Description
ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE is an organic compound with a complex structure that includes an ethyl ester, a benzoate group, and a carbamoylformamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE typically involves multi-step organic reactions. One common synthetic route starts with the esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate. This intermediate is then subjected to a series of reactions involving carbamoylation and formamidation to introduce the 2-methoxyethyl and formamido groups, respectively. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols. Substitution reactions can lead to a variety of derivatives with modified functional groups.
Scientific Research Applications
ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE include other benzoate derivatives with different substituents, such as:
- Methyl 4-aminobenzoate
- Ethyl 4-formylbenzoate
- 4-(2-Methoxyethyl)aminobenzoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[[2-(2-methoxyethylamino)-2-oxoacetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-3-21-14(19)10-4-6-11(7-5-10)16-13(18)12(17)15-8-9-20-2/h4-7H,3,8-9H2,1-2H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTQDXFWCYUJAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367028 | |
Record name | Ethyl 4-{2-[(2-methoxyethyl)amino](oxo)acetamido}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5920-83-2 | |
Record name | Ethyl 4-{2-[(2-methoxyethyl)amino](oxo)acetamido}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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